molecular formula C6H12ClNO2 B2467310 Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride CAS No. 911634-59-8

Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Cat. No. B2467310
CAS RN: 911634-59-8
M. Wt: 165.62
InChI Key: PPHOPSPDAMDRFS-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Analogues of Neurotransmitters

Methyl (E)-4-amino-3-methylbut-2-enoate hydrochloride has been utilized in the synthesis of analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). These analogues include E-4-Amino-2-methylbut-2-enoic acid and its related compounds, which were synthesized from various starting materials, including ethyl 2-methyl-4-phthalimidobut-2-enoate (Duke et al., 2004).

2. Photochemical Bromination and Hydrogenation

Research has demonstrated the photochemical bromination of methyl (E)-2-methylbut-2-enoate, leading to the formation of several brominated compounds including methyl (E)-4-bromo-2-methylbut-2-enoate. This process was investigated under various conditions to understand the reaction mechanisms and product formation (Ishii et al., 1985). Additionally, catalytic hydrogenation of specific derivatives of this compound has been studied, contributing to understanding chemical reactivity and synthesis pathways.

3. Reformatsky Reaction and Stereochemistry

The Reformatsky reaction, involving methyl (E)-4-bromo-3-methylbut-2-enoate, has been studied to explore the stereochemistry and reaction mechanisms. This research provides insights into the formation of various products, including δ-lactones and acids, from different reactants (Gedye et al., 1975).

4. Synthesis of β-Lactams

The compound has been used in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process involves various reactions, including hydrolysis and lactamization, to produce β-lactams with specific structural features (Buchholz & Hoffmann, 1991).

5. Application in Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a derivative, has been utilized in the preparation of heterocyclic systems like pyrido-pyrimidin-4-ones. This demonstrates its role in synthesizing complex organic compounds with potential applications in pharmaceuticals and other industries (Selič, Grdadolnik, & Stanovnik, 1997).

6. Photo-Isomerization Studies

Studies on photo-isomerization of azadirachtin, a natural product, revealed that its (E)-2-methylbut-2-enoate ester group can be converted to a (Z)-2-methylbut-2-enoate ester group under specific conditions. This type of research contributes to understanding the chemical behavior of natural compounds under different environmental conditions (Johnson et al., 1994).

Mechanism of Action

The mechanism of action is particularly relevant for compounds used as drugs or pesticides. It describes how the compound interacts with biological systems .

Safety and Hazards

Information on safety and hazards is crucial for handling and storing the compound. This information can often be found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, or research needed to better understand its properties .

properties

IUPAC Name

methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(4-7)3-6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXQJZZCYZRKU-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-amino-3-methylbut-2-enoate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.